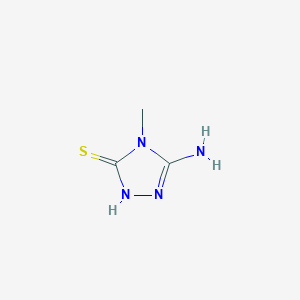

5-氨基-4-甲基-4H-1,2,4-三唑-3-硫醇

描述

“5-amino-4-methyl-4H-1,2,4-triazole-3-thiol” is a mercapto-substituted 1,2,4-triazole . It is a versatile heterocyclic ligand having a thiol group .

Synthesis Analysis

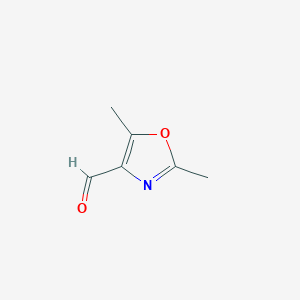

A series of triazole derivatives were synthesized by cyclization reaction . The basic nucleus 4-amino-5-phenyl-1-4H-1,2,4-triazole-3-thiol was prepared by cyclization of potassium salt with hydrazine hydrate using water as solvent under reflux condition . The compound was subjected to addition reaction with different aldehydes to synthesize Schiff bases, which were cyclized by treating with thioglycolic acid to prepare compounds .

Molecular Structure Analysis

The structure of “5-amino-4-methyl-4H-1,2,4-triazole-3-thiol” has been depicted in various scientific diagrams .

Chemical Reactions Analysis

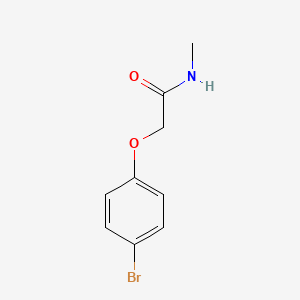

“5-amino-4-methyl-4H-1,2,4-triazole-3-thiol” undergoes regioselective S-alkylation to form a series of S-substituted derivatives . It also reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .

Physical And Chemical Properties Analysis

The molecular weight of “5-amino-4-methyl-4H-1,2,4-triazole-3-thiol” is 130.17 g/mol . The compound exhibits tautomerism in solution . The synthesized compounds were confirmed by their melting point, FTIR, U.V-visible, 1 HNMR spectra, and micro elemental analysis .

科学研究应用

- Field : Medicinal Chemistry

- Application : A series of 5-substituted-4-amino-1,2,4-triazole-3-thioesters was synthesized and evaluated for their in vitro antifungal activity .

- Method : The target compounds were obtained by refluxing 5-substituted-1,3,4-oxadiazole-2-thioesters in the presence of hydrazine hydrate and absolute alcohol .

- Results : Some of the evaluated compounds possessed significant antifungal activity as compared to a terbinafine standard .

- Field : Biochemistry

- Application : New mixed-ligand chelates of 1,2,4-triazole-based ligand were synthesized and examined for in vitro alpha-amylase and alpha-glucosidase inhibitory activity .

- Method : The quantum computational calculations of the synthesized compounds were executed in the ground state using DFT/B3LYP level with 6-311++G as basis set .

- Results : The complex 3 against alpha-amylase and complex 4 against alpha-glucosidase were found to be effective inhibitors .

Antifungal Evaluation

Alpha-Amylase and Alpha-Glucosidase Inhibitory Activity

DNA Marker Detection

- Field : Organic Chemistry

- Application : 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

- Method : The synthesis of these privileged scaffolds uses 3-amino-1,2,4-triazole .

- Results : The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .

- Field : Materials Science

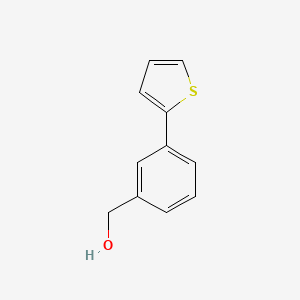

- Application : 1,2,4-Triazole derivatives are used as corrosion inhibitors for metals like copper, iron, aluminum, zinc .

- Method : These compounds form salts with acids as well as bases, and have special affinity towards metal surface displacing water molecules on the surface .

- Results : 5-[4-(methylthio)benzyl]-4H-1,2,4-triazole-3-thiol and 3-amino-5-heptyl-1,2,4-triazole are excellent inhibitors of zinc corrosion in acid solution .

- Field : Inorganic Chemistry

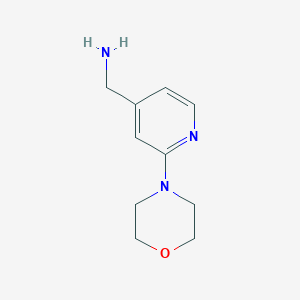

- Application : 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is used in the synthesis of new mixed-ligand chelates .

- Method : The target compounds were obtained by reacting 5-nitrosalicyladehyde, 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol, and metal acetates .

Synthesis of 1,2,4-Triazole-Containing Scaffolds

Corrosion Inhibition

Metal Complexes Synthesis

- Field : Organic Chemistry

- Application : A more effective multi-component one-pot procedure for the formation of imidazo[2,1-c][1,2,4]triazole-5-amine products has been reported .

- Method : The target compounds were obtained by reacting easily accessible aromatic aldehydes, benzoyl cyanide, and 3-amino-1,2,4-triazole in pyridine under controlled microwave irradiation condition .

- Field : Pharmaceutical Chemistry

- Application : Many antifungal drugs include fluconazole, isavuconazole, itraconazole, voriconazole, pramiconazole, ravuconazole, and posaconazole containing 1,2,4-triazole moiety in their structure .

Synthesis of Imidazo[2,1-c][1,2,4]triazole-5-Amine Products

Synthesis of Fluconazole, Isavuconazole, Itraconazole, Voriconazole, Pramiconazole, Ravuconazole, and Posaconazole

Synthesis of Epoxiconazole, Triadimenol, Propiconazole, Prothioconazole, Metconazole, Cyproconazole, Tebuconazole, Flusilazole, and Paclobutrazol

未来方向

The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core . This review is useful for further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of the novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

属性

IUPAC Name |

3-amino-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4S/c1-7-2(4)5-6-3(7)8/h1H3,(H2,4,5)(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMOWTLWMBHFCJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398730 | |

| Record name | 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-4-methyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

66870-09-5 | |

| Record name | NSC95940 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。